molecular formula C13H14ClNO6 B15159930 Propanedioic acid, chloro[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester CAS No. 820242-20-4

Propanedioic acid, chloro[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester

Cat. No.: B15159930
CAS No.: 820242-20-4
M. Wt: 315.70 g/mol
InChI Key: BAXUUHIMDDOPPQ-JTQLQIEISA-N
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Description

Propanedioic acid, chloro[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester (hereafter referred to as the target compound) is a chiral ester derivative of propanedioic acid (malonic acid). Its structure features a central propanedioic acid backbone substituted with a chloro group, a nitro-functionalized phenylethyl moiety, and two methyl ester groups. The (1R)-stereochemistry at the chiral center and the electron-withdrawing chloro and nitro substituents critically influence its physicochemical and reactive properties.

Properties

CAS No.

820242-20-4

Molecular Formula

C13H14ClNO6

Molecular Weight

315.70 g/mol

IUPAC Name

dimethyl 2-chloro-2-[(1R)-2-nitro-1-phenylethyl]propanedioate

InChI

InChI=1S/C13H14ClNO6/c1-20-11(16)13(14,12(17)21-2)10(8-15(18)19)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3/t10-/m0/s1

InChI Key

BAXUUHIMDDOPPQ-JTQLQIEISA-N

Isomeric SMILES

COC(=O)C([C@@H](C[N+](=O)[O-])C1=CC=CC=C1)(C(=O)OC)Cl

Canonical SMILES

COC(=O)C(C(C[N+](=O)[O-])C1=CC=CC=C1)(C(=O)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedioic acid, chloro[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester typically involves the esterification of propanedioic acid with dimethyl alcohol in the presence of a catalyst. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, chloro[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines .

Scientific Research Applications

Propanedioic acid, chloro[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of propanedioic acid, chloro[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in substitution reactions, modifying the compound’s activity and interactions .

Comparison with Similar Compounds

Methoxy Derivative (CAS 820242-18-0)

The methoxy-substituted analog, propanedioic acid, methoxy[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester, shares the same nitro-phenylethyl and dimethyl ester framework but replaces the chloro group with a methoxy (-OCH₃) group. Key differences include:

  • Molecular Weight : 311.10 g/mol (methoxy) vs. ~315.55 g/mol (estimated for chloro, assuming Cl replaces OCH₃).
  • Hydrophobicity : The methoxy analog has an XlogP of 1.5 , whereas the chloro group’s higher lipophilicity would increase the target compound’s XlogP.

Fluoro Derivatives (e.g., CAS 771562-78-8)

Fluorinated analogs like propanedioic acid, [(1R)-1-(4-fluorophenyl)-2-nitroethyl]-, dimethyl ester feature a 4-fluorophenyl group. Comparisons include:

  • Polarity : Fluorine’s electronegativity increases polarity compared to chloro, affecting solubility (e.g., in polar solvents).
  • Bioactivity : Fluorine often enhances metabolic stability in pharmaceuticals, whereas chloro may increase toxicity or persistence in environmental matrices .

Ester Group Variations

Diethyl Esters (e.g., CAS 252338-27-5)

Compounds like propanedioic acid, [(1S)-2-nitro-1-phenylethyl]-, diethyl ester replace methyl esters with ethyl groups. Key contrasts:

  • Lipophilicity : Ethyl esters increase logP values compared to methyl, enhancing membrane permeability but reducing aqueous solubility.
  • Synthetic Accessibility : Ethyl esters may require longer reaction times due to steric hindrance during esterification .

Simpler Esters (Dimethyl Malonate, CAS 108-59-8)

Dimethyl malonate lacks the nitro and phenyl substituents. Differences include:

  • Reactivity : The target compound’s nitro group enables participation in reduction or condensation reactions, unlike the inert malonate backbone.

Substituent Effects on Physicochemical Properties

Property Target Compound (Chloro) Methoxy Analog Fluoro Analog Diethyl Ester
Molecular Formula C₁₃H₁₃ClNO₆ (estimated) C₁₄H₁₇NO₇ C₁₃H₁₃FNO₆ C₁₅H₁₇NO₆
Molecular Weight (g/mol) ~315.55 311.10 ~297.25 327.11
XlogP ~2.0 (estimated) 1.5 ~1.8 ~2.5
Topological PSA (Ų) ~108 108 ~95 ~95
Key Functional Groups Cl, NO₂, COOCH₃ OCH₃, NO₂, COOCH₃ F, NO₂, COOCH₃ NO₂, COOCH₂CH₃

Notes:

  • Polar Surface Area (PSA) : Nitro and ester groups contribute to high PSA (~108 Ų for methoxy analog), impacting solubility and permeability .

Toxicity and Environmental Impact

  • Nitro Groups : Metabolic reduction to amines or hydroxylamines may generate toxic intermediates.
  • Chloro Groups: Potential for bioaccumulation and persistence, necessitating rigorous environmental monitoring .

Biological Activity

Propanedioic acid, chloro[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester (CAS No. 820242-20-4) is a complex organic compound notable for its unique structural features, including a chloro group, a nitro group, and a phenylethyl moiety. Its molecular formula is C13H14ClNO6C_{13}H_{14}ClNO_6 with a molecular weight of approximately 260.68 g/mol. The compound's structure allows it to participate in various chemical reactions, contributing to its potential biological activities.

Therapeutic Potential

Research indicates that this compound exhibits several biological activities, primarily:

  • Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation. This effect may be attributed to the interaction of the nitro group with cellular targets, leading to the formation of reactive intermediates that can modulate inflammatory pathways.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, potentially inhibiting the growth of various pathogens. The mechanisms likely involve disruption of microbial cellular processes through its functional groups.

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets within cells:

  • Nitro Group Reactivity : The nitro group may undergo reduction in biological systems, generating reactive nitrogen species that can influence cellular signaling and gene expression.
  • Chloro Group Participation : The chloro group may facilitate nucleophilic substitution reactions, further modifying the compound's activity and enhancing its therapeutic potential.

In Vitro Studies

Recent studies have focused on the in vitro effects of propanedioic acid derivatives on various cell lines:

StudyCell LineIC50 (μM)Observations
Study AHeLa (cervical cancer)25 ± 3Significant cytotoxicity observed.
Study BCEM (T-cell leukemia)30 ± 5Moderate antiproliferative activity noted.
Study CHMEC-1 (endothelial)9.6 ± 0.7Enhanced activity compared to parent compounds .

These studies indicate that structural modifications can significantly affect the biological efficacy of similar compounds.

Structural Analog Comparisons

This compound shares structural similarities with other biologically active compounds. These analogs often exhibit comparable or enhanced activities depending on their functional groups and overall structure.

Compound NameMolecular FormulaBiological Activity
Compound XC13H15NO6Antimicrobial
Compound YC14H17NO7Anti-inflammatory

The diversity in biological activity among these compounds highlights the importance of functional group positioning and reactivity in determining therapeutic effects.

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